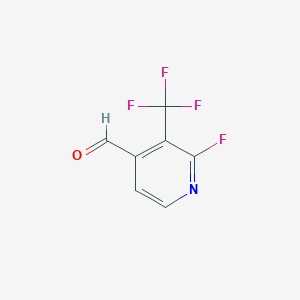

2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde

Vue d'ensemble

Description

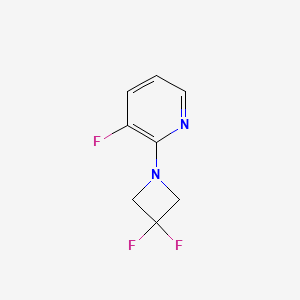

2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3F4NO and a molecular weight of 193.1 g/mol. It is also known by the IUPAC name 2-(trifluoromethyl)isonicotinaldehyde . The compound is typically stored at 2-8°C and is shipped at ambient temperature .

Molecular Structure Analysis

The InChI code for 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde is 1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde is a liquid at room temperature . It has a molecular weight of 193.1 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Conformational Analysis and Molecular Geometry

Research has utilized 2-substituted fluoro- and trifluoromethyl-benzaldehydes, including compounds similar to 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde, to investigate conformational isomerism. An improved technique employing Yb(fod)3 and Lu(fod)3 was used to analyze the conformational geometry of these molecules. The study demonstrated the utility of 19F lanthanide-induced shifts (LIS) for analyzing conformational isomerism, providing insights into the conformer geometries and energies in various solvents. This research contributes to understanding the molecular structure and behavior of fluoro- and trifluoromethyl-substituted compounds in scientific and industrial applications (Abraham et al., 1997).

Photoredox Catalysis in Organic Synthesis

2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde and related compounds play a role in the development of photoredox catalysis for fluoromethylation reactions. Photoredox catalysis has become a valuable tool in organic synthesis, enabling efficient and selective radical fluoromethylation processes under mild conditions, including visible light irradiation. This catalysis approach is significant for synthesizing organofluorine compounds, which are crucial in pharmaceuticals and agrochemicals, highlighting the compound's relevance in advancing synthetic methodologies (Koike & Akita, 2016).

Asymmetric Synthesis and Stereoselectivity

The asymmetric reduction of ketones similar to 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde using reducing agents like lithium aluminum hydride has been studied for the highly stereoselective synthesis of diols. This research underscores the importance of such compounds in asymmetric synthesis, contributing to the development of stereoselective methodologies that are fundamental in producing chiral compounds for pharmaceutical applications (Ishihara et al., 1994).

Catalytic Olefination and Synthetic Applications

Compounds structurally related to 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde have been utilized in catalytic olefination reactions to synthesize β-fluoro-β-(trifluoromethyl)styrenes. This novel approach demonstrates the compound's potential in facilitating efficient synthetic pathways to valuable fluorinated olefins, which are of interest in material science and pharmaceutical chemistry (Goldberg et al., 2010).

Organometallic Fluorine Chemistry

Research into the organometallic fluorine chemistry of palladium and rhodium has explored the use of fluorinated compounds, like 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde, for aromatic fluorination. This area of study aims to develop new methods for the selective introduction of fluorine and CF3 groups into aromatic rings, addressing the need for safer, catalytic alternatives in the synthesis of monofluorinated and trifluoromethylated aromatic compounds, which are crucial in various industrial and pharmaceutical contexts (Grushin, 2010).

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-fluoro-3-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZYXGXHHCOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213252 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde | |

CAS RN |

1227574-79-9 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

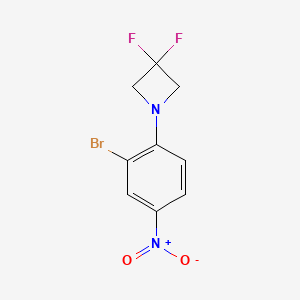

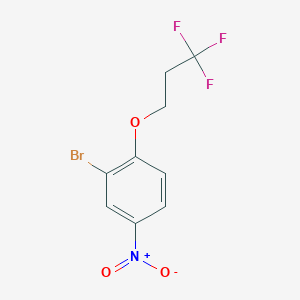

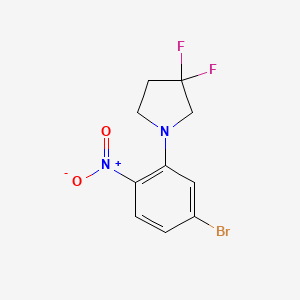

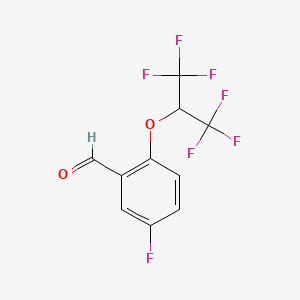

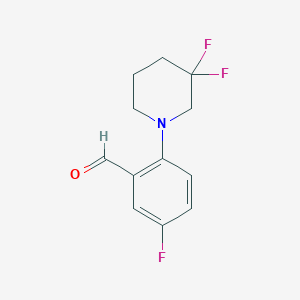

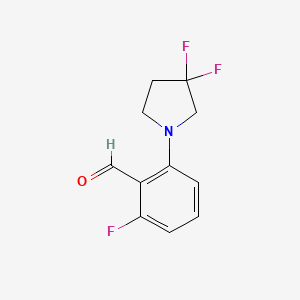

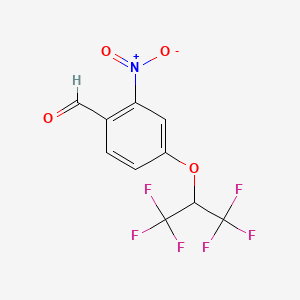

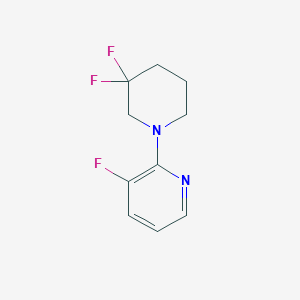

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.